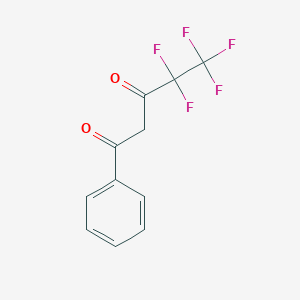

4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione

Description

Properties

IUPAC Name |

4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F5O2/c12-10(13,11(14,15)16)9(18)6-8(17)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGHPGGADGNTKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70504267 | |

| Record name | 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1799-50-4 | |

| Record name | 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Keto-Enol Tautomerism in 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione

Executive Summary

This technical guide analyzes the structural dynamics of 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione (PFPP), a critical fluorinated

Part 1: Structural Dynamics & Electronic Theory

The Fluorine Effect on Tautomeric Equilibrium

The core feature of PFPP is the competition between the resonance-stabilizing phenyl ring and the electron-withdrawing perfluoroalkyl chain. In

-

Inductive Acidification: The

group exerts a powerful -

Chellate Ring Stabilization: The high electron density of the fluorine atoms pulls electron density away from the carbonyl carbon, making the enol oxygen a harder Lewis base. However, the resulting 6-membered hydrogen-bonded ring is exceptionally stable due to "resonance-assisted hydrogen bonding" (RAHB), which is amplified by the asymmetry of the molecule.

The Equilibrium Landscape

In the gas phase and non-polar solvents (e.g.,

Key Structural Forms:

-

Diketo Form: Kinetic product, favored only in highly polar, hydrogen-bond-disrupting solvents.

-

Cis-Enol Form (Dominant): Thermodynamic product, stabilized by IMHB and conjugation with the phenyl ring.

Visualization of Tautomeric Pathways

Figure 1: Tautomeric pathway of PFPP showing the thermodynamic sink of the Cis-Enol form and its conversion to metal chelates.

Part 2: Experimental Characterization Protocols

To validate the tautomeric state of PFPP, a self-validating NMR protocol is required. Relying solely on literature values is insufficient due to batch-specific impurities (e.g., hydration of the fluorinated ketone).

Protocol: Quantitative and NMR Analysis

Objective: Determine the Keto:Enol ratio (

Reagents:

-

PFPP (Substrate)[1]

-

Solvent A:

(Non-polar, promotes Enol) -

Solvent B: DMSO-

(Polar aprotic, disrupts IMHB)

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15 mg of PFPP in 0.6 mL of solvent. Note: Do not heat. Fluorinated

-diketones can hydrate or decompose at high temperatures in wet solvents. -

Acquisition (

):-

Set relaxation delay (

) to -

Sweep width must cover -2 ppm to 18 ppm.

-

-

Acquisition (

):-

Acquire non-decoupled fluorine spectra to observe coupling patterns between

and

-

-

Data Processing:

-

Phase correction is critical for the broad enol -OH peak.

-

Baseline correction must be applied before integration.

-

Diagnostic Signals & Interpretation

The following table summarizes the expected chemical shifts for PFPP. These values serve as the "Truth" standard for validating your synthesis or purchase.

| Moiety | Tautomer | Signal Type | Approx.[2][3][4][5] Shift ( | Mechanistic Insight |

| -OH | Enol | Broad Singlet | 14.5 – 16.2 | Extremely deshielded due to strong IMHB ring current. |

| =CH- | Enol | Singlet | 6.2 – 6.6 | Methine proton; diagnostic of the conjugated system. |

| -CH2- | Keto | Singlet | 4.1 – 4.5 | Methylene protons; only visible in polar solvents or impure samples. |

| Ph-H | Both | Multiplet | 7.4 – 8.1 | Phenyl ring protons; shifts slightly between tautomers. |

| -CF2- | Enol | Multiplet | -118 to -122* | Shifted by proximity to the enol double bond. |

*Note:

Calculation of Enol Content

The percentage of enol tautomer is calculated using the integration of the methine proton (

Self-Validation Check:

If the integration of the enol -OH proton is significantly less than

Part 3: Synthetic Utility & Metal Chelation

The tautomeric nature of PFPP dictates its reactivity. In drug development, the enol form is the reactive species for alkylation and heterocycle formation.

Lanthanide Extraction (The "Antenna Effect")

PFPP is a structural analog to Benzoyltrifluoroacetone (BTA) but with higher lipophilicity due to the

-

Mechanism: The enol form deprotonates to form the enolate (

). -

Complexation:

. -

Utility: The phenyl group acts as a UV-absorbing "antenna," transferring energy to the Lanthanide ion (e.g.,

), resulting in intense luminescence. The fluorinated tail prevents high-frequency O-H oscillators (from water) from coordinating to the metal, which would otherwise quench the luminescence.

Heterocycle Synthesis Workflow

Reaction with hydrazines yields trifluoromethyl-substituted pyrazoles, a common scaffold in NSAIDs (e.g., Celecoxib analogs).

Figure 2: Synthetic workflow for converting PFPP to bioactive pyrazoles.

References

-

Scribner, W. G. (1967).[6] Physical Properties of Selected Beta-Diketones. Defense Technical Information Center. Link

- Garland, C. W., Nibler, J. W., & Shoemaker, D. P. (2009). Experiments in Physical Chemistry (8th ed.). McGraw-Hill.

-

Antic, D. (2018). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific Application Notes. Link

- Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.

-

Meshcheryakova, N. V., et al. (2022). Structural Diversity of Silver Fluorinated β-Diketonates. Molecules (MDPI). Link

-

Valliscor. (2023). 4,4,5,5,5-Pentafluoro-1-pentanol Technical Data. (Precursor data for PFPP synthesis). Link

Sources

- 1. 4,4,5,5,5-Pentafluoro-1-pentanol (PFP) — Valliscor [valliscor.com]

- 2. 4,4,5,5,5-五氟-1-戊醇 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. preprints.org [preprints.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. 1-phenylpentane-1,3-dione synthesis - chemicalbook [chemicalbook.com]

- 6. apps.dtic.mil [apps.dtic.mil]

A Technical Guide to the Electronic Effects of Pentafluoroalkyl Groups on 1,3-Dione Reactivity

Introduction: The Strategic Role of Fluorination in Modulating Chemical Reactivity

In the landscape of modern drug development and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design.[1][2] The pentafluoroalkyl group (e.g., pentafluoroethyl, -C₂F₅), a more potent electron-withdrawing entity than its well-studied trifluoromethyl (-CF₃) counterpart, offers a powerful tool for fine-tuning the electronic and physicochemical properties of molecules.[3][4] When appended to the versatile 1,3-dione framework—a structure renowned for its rich chemistry and chelating capabilities—the pentafluoroalkyl group imparts a profound and predictable influence on reactivity.[5][6]

This technical guide provides an in-depth exploration of the core electronic effects of pentafluoroalkyl substituents on 1,3-dione systems. We will move beyond simple observation to explain the causality behind these effects, offering field-proven insights for researchers, scientists, and drug development professionals. The principles discussed herein are critical for designing novel catalysts, developing more effective metal-ion extractants, and synthesizing next-generation pharmaceutical agents with enhanced metabolic stability and potency.

Fundamental Electronic Properties of the Pentafluoroalkyl Group

The unique reactivity of pentafluoroalkyl-substituted 1,3-diones stems directly from the intrinsic electronic properties of the perfluoroalkyl chain. The high electronegativity of fluorine atoms creates a powerful electron-withdrawing inductive effect (-I) that propagates through the sigma bond framework of the molecule.

Studies have demonstrated that the electron-withdrawing capacity of perfluoroalkyl (RF) groups increases with the length of the carbon chain.[3][4] This means that the pentafluoroethyl group (-C₂F₅) exerts a stronger inductive pull than the trifluoromethyl group (-CF₃). This can be quantified using Taft substituent constants (σ), which measure polar/inductive effects in aliphatic systems.[7] While the σ for -CF₃ is approximately +0.92, the value for -C₂F₅ is even greater, signifying its superior electron-withdrawing strength. This enhanced inductive effect is the primary driver for the altered properties of the 1,3-dione core.

Caption: The C₂F₅ group shifts the tautomeric equilibrium strongly towards the stable enol form.

Consequences for Chemical Reactivity

The electronically modified 1,3-dione exhibits significantly altered reactivity patterns, which can be exploited in synthesis and catalysis.

-

Enhanced Nucleophilicity of the Enolate: Due to the high acidity, the enolate can be generated easily with mild bases. This highly stable enolate is an excellent nucleophile, readily participating in C-C bond-forming reactions such as alkylations and acylations at the central carbon.

-

Increased Electrophilicity of Carbonyl Carbons: The inductive withdrawal of electron density makes the carbonyl carbons more electron-deficient and thus more susceptible to attack by nucleophiles. This can influence the rates and outcomes of condensation and addition reactions.

-

Coordination Chemistry: Pentafluoroalkyl-substituted 1,3-diones are exceptional ligands for a wide range of metal ions. [5]The electron-withdrawing groups increase the volatility of the resulting metal chelates, a property exploited in chemical vapor deposition and gas chromatography. The modified electronic density on the oxygen atoms also tunes the stability and Lewis acidity of the metal complexes, making them valuable in catalysis. [8]* Cyclization Reactions: These diones are versatile precursors for synthesizing fluorinated heterocyclic compounds. For example, condensation with hydrazines or hydroxylamines can yield pyrazoles or isoxazoles, respectively, with the fluorine substituents imparting unique properties to the final products.

Synthetic Methodology: Claisen Condensation

The most reliable and widely used method for synthesizing pentafluoroalkyl-substituted 1,3-diones is the Claisen condensation. [9][10]This reaction involves the base-mediated condensation of a ketone with a perfluoroalkyl ester. [11]The choice of base is critical; sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly employed. [11]The reaction thermodynamically driven by the final deprotonation of the highly acidic 1,3-dione product by the alkoxide base. [12]

Caption: A typical workflow for the synthesis of a pentafluoroalkyl 1,3-dione.

Detailed Experimental Protocol

Objective: To synthesize 1,1,1,2,2-pentafluorohexane-3,5-dione.

Materials:

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Ethyl pentafluoropropionate

-

Acetone (anhydrous)

-

Hydrochloric acid (1 M)

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.0 eq). Wash the NaH with anhydrous hexane to remove mineral oil, decant the hexane, and suspend the NaH in anhydrous Et₂O (approx. 10 mL per gram of NaH). Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: In the dropping funnel, prepare a mixture of ethyl pentafluoropropionate (1.0 eq) and anhydrous acetone (1.1 eq). Add this mixture dropwise to the stirred NaH suspension over 1 hour, maintaining the internal temperature below 10 °C. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 16 hours. The reaction mixture will typically become a thick, pale-yellow slurry.

-

Quench and Acidification: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of crushed ice until all unreacted NaH is destroyed. Slowly add 1 M HCl with vigorous stirring until the aqueous layer is acidic (pH ≈ 2). This step protonates the enolate to form the desired 1,3-dione.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with EtOAc. Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification (Self-Validation): The crude product can be purified by vacuum distillation. For higher purity, an alternative is purification via the copper(II) chelate. [11] * Dissolve the crude product in ethanol. Add a solution of copper(II) acetate in water.

-

The blue-green copper chelate will precipitate. Filter and wash the solid.

-

Suspend the chelate in a biphasic system (e.g., EtOAc/water) and add a strong chelating agent like EDTA or treat with dilute acid to break the complex and release the pure 1,3-dione into the organic layer.

-

-

Characterization: The final product should be characterized by ¹H, ¹³C, and ¹⁹F NMR spectroscopy and mass spectrometry to confirm its structure and purity. The enolic proton typically appears as a broad singlet in the ¹H NMR spectrum.

Conclusion

The introduction of a pentafluoroalkyl group onto a 1,3-dione scaffold is a powerful strategy for modulating molecular properties. The group's formidable inductive electron-withdrawing effect drastically increases the acidity of the central methylene protons and shifts the keto-enol equilibrium almost completely to the enol tautomer. These fundamental changes enhance the dione's utility as a nucleophile precursor, a ligand in coordination chemistry, and a building block for complex fluorinated molecules. Understanding these electronic principles enables researchers in medicinal chemistry and materials science to rationally design molecules with tailored reactivity and function.

References

-

Recent Developments in the Synthesis of β-Diketones. Molecules.[Link]

-

A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journal of Organic Chemistry.[Link]

-

Strategies for the synthesis of fluorinated 1,3‐dienes. Chinese Chemical Letters.[Link]

-

Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. International Journal of Molecular Sciences.[Link]

-

Chemistry of Fluorinated 1,3-Diketones and Related Compounds. ResearchGate.[Link]

-

Chemistry of fluoro-substituted beta-diketones and their derivatives. ResearchGate.[Link]

-

Keto-enol tautomerization in β-diketones. ResearchGate.[Link]

-

Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. Nature Communications.[Link]

-

Reestimation of the Taft's Substituent Constant of the Pentafluorophenyl Group. ResearchGate.[Link]

-

Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids. ACS Catalysis.[Link]

-

pKa values of compounds investigated herein. ResearchGate.[Link]

-

Synthesis of fluorinated β-diketone analogues in multi-tens gram scale. Nanyang Technological University.[Link]

-

A survey of Hammett substituent constants and resonance and field parameters. Semantic Scholar.[Link]

-

Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry.[Link]

-

Claisen condensation. Wikipedia.[Link]

-

The Coordination Chemistry of the CF Unit in Fluorocarbons. Chemical Reviews.[Link]

-

Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. ResearchGate.[Link]

-

Diastereoselective Formal 1,3-Dipolar Cycloaddition of Trifluoroethyl Amine-Derived Ketimines Enables the Desymmetrization of Cyclopentenediones. Molecules.[Link]

-

Hammet and Taft Equations. Scribd.[Link]

-

A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.[Link]

-

Tautomerism of β-Diketones and β-Thioxoketones. Encyclopedia.pub.[Link]

-

Taft Equation. Dalal Institute.[Link]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules.[Link]

-

Introducing the Perfluorinated Cp Ligand to Coordination Chemistry.* Freie Universität Berlin.[Link]

-

Synthesis of 5-fluoro-1,3-dioxin-4-ones: versatile building blocks of fluorinated compounds. Journal of the Chemical Society, Chemical Communications.[Link]

-

Fluorination of 1,3-dicarbonyl compounds. ResearchGate.[Link]

-

AQUEOUS ELECTRON INITIATED DESTRUCTION OF PER- AND POLYFLUOROALKYL SUBSTANCES IN AQUEOUS MEDIA BY ULTRAVIOLET-LIGHT ACTIVATED SU. Royal Military College of Canada.[Link]

-

Experimental and DFT Studies of the Electron-Withdrawing Ability of Perfluoroalkyl (R F ) Groups: Electron Affinities of PAH(R F ) n Increase Significantly With Increasing R F Chain Length. Chemistry – A European Journal.[Link]

-

Catalytic, Regioselective 1,4‐Fluorodifunctionalization of Dienes. Angewandte Chemie.[Link]

-

Calculations of pKa Values for a Series of Fluorescent Nucleobase Analogues. International Journal of Molecular Sciences.[Link]

-

Current and emerging applications of fluorine in medicinal chemistry. ResearchGate.[Link]

-

Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Inorganic Chemistry.[Link]

-

Catalytic Hydrofunctionalization Reactions of 1,3-Diynes. Molecules.[Link]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI.[Link]

-

Experimental and DFT Studies of the Electron-Withdrawing Ability of Perfluoroalkyl (RF ) Groups: Electron Affinities of PAH(RF )n Increase Significantly with Increasing RF Chain Length. Semantic Scholar.[Link]

-

Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.[Link]

-

Breaking down per- and polyfluoroalkyl substances (PFAS): tackling multitudes of correlated electrons. Chemical Science.[Link]

-

The reactivity of diphosphenes towards electrophilic and nucleophilic reagents. Journal of the Chemical Society, Dalton Transactions.[Link]

-

pKa Data Compiled by R. Williams. Organic Chemistry Data.[Link]

-

pKa Data Compiled by R. Williams page-1. University of Colorado Boulder.[Link]

-

Reactions of 1,3-Diaryl-2-chloropropane-1,3-diones with Nucleophiles− Cyanide-Induced Retro-Claisen−Claisen Condensation. ResearchGate.[Link]

-

Dienophilic reactivity of 2-phosphaindolizines: a conceptual DFT investigation. RSC Advances.[Link]

-

[18F]Fluoride as a Nucleophile for the Ring Opening of Cyclic Ammonium Salts. University of Cologne.[Link]

-

Direct trifluoroethylation of carbonyl sulfoxonium ylides using hypervalent iodine compounds. Beilstein Journal of Organic Chemistry.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental and DFT Studies of the Electron-Withdrawing Ability of Perfluoroalkyl (RF ) Groups: Electron Affinities of PAH(RF )n Increase Significantly with Increasing RF Chain Length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Claisen condensation - Wikipedia [en.wikipedia.org]

coordination chemistry of 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione with lanthanides

An In-depth Technical Guide to the Coordination Chemistry of 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione with Lanthanides

Authored by a Senior Application Scientist

Foreword: The intersection of fluorinated organic ligands and lanthanide ions has yielded a class of coordination compounds with remarkable photophysical and magnetic properties. This guide delves into the core principles governing the interaction between a particularly potent β-diketone, 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione, and the lanthanide series. We will move beyond simple recitation of facts to explore the causal relationships behind experimental design, structural outcomes, and the emergent properties that make these complexes invaluable for researchers, particularly in the fields of materials science and drug development.

Foundational Principles: The Ligand and the Metal

The Ligand: 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione (PFPPD)

At its heart, PFPPD is a β-diketone, a class of organic compounds renowned for their ability to form stable, six-membered chelate rings with metal ions.[1][2] The structure of PFPPD, however, incorporates two key features that dictate its advanced functionality:

-

The Phenyl Group: This aromatic moiety contributes to the ligand's extensive π-system, which is crucial for its ability to absorb ultraviolet (UV) light efficiently. This light-harvesting capability is the first step in the "antenna effect," a cornerstone of lanthanide luminescence.[3][4]

-

The Pentafluoroethyl Group (-C₂F₅): The strategic replacement of C-H bonds with lower-energy C-F bonds is a critical design choice. High-frequency vibrations from C-H oscillators are a primary pathway for non-radiative energy loss, which quenches luminescence. By minimizing these oscillators in proximity to the metal center, the pentafluoroethyl group significantly reduces vibrational quenching, leading to enhanced luminescence intensity and longer excited-state lifetimes.[5]

The electron-withdrawing nature of the fluorine atoms also increases the acidity of the β-diketone's methylene protons, facilitating deprotonation and coordination to the lanthanide ion.

The Metals: Lanthanide Ions (Ln³⁺)

Lanthanide ions possess a unique electronic structure where the valence 4f orbitals are shielded by the filled 5s and 5p orbitals. This shielding has profound consequences for their coordination chemistry and photophysical properties:

-

Coordination Sphere: As hard Lewis acids, lanthanide ions preferentially coordinate with hard donors, such as the oxygen atoms of the PFPPD ligand.[4] Their large ionic radii result in high and flexible coordination numbers, typically ranging from 8 to 10.[3][4]

-

Luminescence: The f-f electronic transitions of lanthanide ions are Laporte-forbidden, leading to exceptionally low absorption coefficients.[4] Direct excitation is inefficient. However, when coordinated by a ligand like PFPPD, the ion can be sensitized through an intramolecular energy transfer process known as the antenna effect . The ligand absorbs UV light, transitions to an excited singlet state, undergoes intersystem crossing to a triplet state, and then transfers this energy to an emissive 4f level of the lanthanide ion, which then luminesces.[3][5] This results in the characteristic, sharp, line-like emission spectra of ions like Europium(III) (red) and Terbium(III) (green).

-

Paramagnetism: With the exceptions of La³⁺ (f⁰) and Lu³⁺ (f¹⁴), all other lanthanide ions possess unpaired 4f electrons, rendering their complexes paramagnetic.[6][7] This property, while complicating standard NMR analysis, can be harnessed to extract detailed structural information in solution.[6][8]

Synthesis and Structural Elucidation

Synthetic Strategies: Crafting the Complex

The synthesis of lanthanide-PFPPD complexes is typically a straightforward procedure, but precision is key to isolating pure, well-defined products. The most common approach involves the reaction of a hydrated lanthanide salt (e.g., LnCl₃·nH₂O or Ln(NO₃)₃·nH₂O) with the PFPPD ligand in a suitable solvent, often an alcohol like ethanol or methanol, in the presence of a weak base (e.g., NaOH or NH₄OH) to deprotonate the ligand.[9]

Because Ln(PFPPD)₃ species are often coordinatively unsaturated, ancillary ligands such as 1,10-phenanthroline (phen) or 2,2'-bipyridine (bpy) are frequently added. These bidentate nitrogen-donor ligands occupy the remaining coordination sites, preventing the coordination of solvent molecules (which are notorious quenchers of luminescence) and often enhancing the complex's quantum yield and thermal stability.[10]

-

Ligand Preparation: Dissolve 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione (3 mmol) in 20 mL of ethanol. Add a stoichiometric equivalent of aqueous NaOH (1 M, 3 mL) dropwise while stirring to form the sodium salt of the ligand.

-

Metal Addition: In a separate flask, dissolve Europium(III) chloride hexahydrate (EuCl₃·6H₂O) (1 mmol) in 10 mL of ethanol.

-

Complexation: Slowly add the EuCl₃ solution to the ligand solution. A precipitate will form immediately.

-

Ancillary Ligand Addition: Add a solution of 1,10-phenanthroline (1 mmol) in 5 mL of ethanol to the reaction mixture.

-

Reaction & Isolation: Stir the mixture at room temperature for 4-6 hours. Collect the resulting precipitate by vacuum filtration, wash with small portions of cold ethanol and then diethyl ether to remove unreacted starting materials.

-

Purification: Dry the product under vacuum. Recrystallization from a solvent mixture such as chloroform/hexane may be performed to obtain X-ray quality single crystals.

Structural Analysis: Defining the Coordination Environment

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these complexes. For a typical tris(β-diketonate) complex with an ancillary bidentate ligand, like [Eu(PFPPD)₃(phen)], an 8-coordinate geometry is common.[10] The central lanthanide ion is coordinated by six oxygen atoms from the three PFPPD ligands and two nitrogen atoms from the phenanthroline ligand. The resulting coordination polyhedron is often best described as a distorted square antiprism.[10]

Caption: General coordination of PFPPD and an ancillary ligand to a central lanthanide ion.

Physicochemical Characterization: A Multi-Technique Approach

A comprehensive understanding of these complexes requires a suite of analytical techniques to probe their structure, stability, and functional properties.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For paramagnetic complexes (i.e., any lanthanide other than La³⁺ or Lu³⁺), the NMR spectra are dramatically different from typical diamagnetic compounds.[11] The unpaired f-electrons induce large chemical shifts, known as Lanthanide-Induced Shifts (LIS), which can be either upfield or downfield.[6][8] While signal broadening can be a challenge, the LIS is highly sensitive to the geometric arrangement of nuclei relative to the metal ion. By comparing the spectra of a series of isostructural complexes across the lanthanide series, one can separate the contact (through-bond) and pseudocontact (through-space) contributions to the shift, providing powerful constraints for determining the solution-state structure.[6]

-

Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS) are essential for confirming the molecular weight and composition of the complexes.[9][12] The characteristic isotopic distribution pattern of the lanthanide serves as a definitive signature.[9][12] For MALDI analysis, choosing a non-acidic matrix is crucial to prevent the dissociation of the complex during the ionization process.[12]

-

Infrared (IR) Spectroscopy: Coordination of the PFPPD ligand to the lanthanide ion is readily confirmed by IR spectroscopy. The characteristic C=O stretching vibration of the free β-diketone (typically ~1600 cm⁻¹) shifts to a lower frequency upon chelation, indicating a weakening of the double bond character as electron density is donated to the metal center.

Luminescence Properties and the Antenna Effect

The most compelling feature of many PFPPD-lanthanide complexes is their intense, long-lived luminescence. This is a direct result of the antenna effect, a multi-step energy transfer process.

Caption: Jablonski diagram illustrating the intramolecular energy transfer in the antenna effect.

The efficiency of this process depends on the energy alignment between the ligand's triplet state (T₁) and the emissive level of the lanthanide ion. The PFPPD ligand is an excellent antenna because its T₁ level is suitably positioned to sensitize the emissive states of several important lanthanides, particularly Eu³⁺ (⁵D₀) and Sm³⁺ (⁴G₅/₂).[3][13]

Thermal Analysis

The stability of these complexes at elevated temperatures is critical for applications like organic light-emitting diodes (OLEDs). Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess this. TGA measures mass loss as a function of temperature, revealing decomposition points and the loss of any coordinated solvent molecules.[3][14] Many fluorinated β-diketonate complexes exhibit good thermal stability and, in some cases, volatility, allowing for their deposition via sublimation.[14][15]

| Complex Type | Onset of Decomposition (°C) | Volatility | Reference |

| Anhydrous [Ln(PFPPD)₃] | > 250 °C | Often Sublimes | [14] |

| Hydrated [Ln(PFPPD)₃(H₂O)ₓ] | Initial loss < 150 °C (water) | Lower | [3] |

| Adduct [Ln(PFPPD)₃(phen)] | > 300 °C | Variable | [16] |

| Table 1: Representative Thermal Properties of Lanthanide β-Diketonate Complexes. |

Applications in Drug Development and Advanced Research

The unique properties of PFPPD-lanthanide complexes make them highly versatile tools.

-

Luminescent Probes & Bioimaging: The long luminescence lifetimes (often in the microsecond to millisecond range) are ideal for Time-Gated Luminescence (TGL) imaging and assays.[17] In TGL, a delay is introduced between the excitation pulse and signal detection. This allows the short-lived background fluorescence from biological samples (nanoseconds) to decay completely, enabling detection of the long-lived lanthanide emission with an exceptionally high signal-to-noise ratio. By functionalizing the ligand, these complexes can be conjugated to biomolecules for targeted cancer cell imaging.[17]

-

MRI Contrast Agents: Gadolinium(III) has seven unpaired electrons and a slow electronic relaxation rate, making it an excellent relaxation agent for protons in water. Gd(PFPPD)₃ complexes and their derivatives are investigated as potential contrast agents for Magnetic Resonance Imaging (MRI), enhancing the contrast between different tissues.[9][12]

-

Theranostics: A burgeoning area of research involves creating multifunctional agents for "theranostics" (therapy + diagnostics). One could envision a complex where a luminescent Eu³⁺ or Tb³⁺ ion is used for optical tracking, while a radioactive lanthanide isotope (e.g., ¹⁷⁷Lu) is incorporated for targeted radiotherapy. Studies have shown that different lanthanides complexed with the same ligand exhibit very similar biodistribution profiles, making this a viable strategy.[18]

Caption: Standard workflow for the development of lanthanide-PFPPD complexes.

Conclusion and Future Outlook

The represents a mature yet continually evolving field. The combination of the ligand's robust antenna properties, enhanced by fluorination, with the unique spectroscopic and magnetic signatures of the lanthanide ions creates a powerful platform for developing advanced functional materials. Future research will likely focus on integrating these complexes into more sophisticated systems, such as multifunctional nanoparticles for targeted drug delivery and diagnostics, next-generation OLEDs with improved efficiency, and highly sensitive sensors for clinical and environmental applications. The foundational principles outlined in this guide provide the essential framework for innovation in this exciting area of inorganic and medicinal chemistry.

References

- INEOS OPEN. (n.d.). Paramagnetic NMR Spectroscopy as a Tool for Studying the Electronic Structures of Lanthanide and Transition Metal Complexes.

- Evans, W. J., et al. (2006). Synthesis, Structure, and 15N NMR Studies of Paramagnetic Lanthanide Complexes Obtained by Reduction of Dinitrogen. Inorganic Chemistry - ACS Publications.

- Reddy, M. L. P., et al. (2012). Luminescent nine-coordinate lanthanide complexes derived from fluorinated β-diketone and 2,4,6-tris(2-pyridyl)-1,3,5-triazine. Taylor & Francis Online.

-

McNamara, K. F., et al. (2019). Synthesis, thermogravimetric analysis and enthalpy determination of lanthanide β-diketonates. ResearchGate. Retrieved from [Link]

- Corpillo, D., et al. (2004). Detection and Quantification of Lanthanide Complexes in Cell Lysates by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Analytical Chemistry - ACS Publications.

-

Kalyakina, A. S., et al. (2020). Influence of fluorinated chain length on luminescent properties of Eu 3 + β -diketonate complexes. ResearchGate. Retrieved from [Link]

- Khan, I., et al. (2008). Paramagnetic NMR shift, spectroscopic and molecular modeling studies of lanthanide(III)-morin complexes. Taylor & Francis Online.

-

Antal, P., et al. (2021). Diverse Coordination Numbers and Geometries in Pyridyl Adducts of Lanthanide(III) Complexes Based on β-Diketonate. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Lanthanides: β-Diketonate Compounds. Retrieved from [Link]

-

Reddy, M. L. P., et al. (2012). Luminescent nine-coordinate lanthanide complexes derived from fluorinated β-diketone and 2,4,6-tris(2-pyridyl)-1,3,5-triazine. Taylor & Francis Online. Retrieved from [Link]

-

Wang, J., et al. (2019). Synthesis of Bis-β-Diketonate Lanthanide Complexes with an Azobenzene Bridge and Studies of Their Reversible Photo/Thermal Isomerization Properties. ACS Omega. Retrieved from [Link]

-

van der Meulen, N. P., et al. (2024). Preclinical comparison of (radio)lanthanides using mass spectrometry and nuclear imaging techniques: biodistribution of lanthanide-based tumor-targeting agents and lanthanides in ionic form. PubMed. Retrieved from [Link]

-

Tircsó, G., et al. (2011). Preparation, Purification, and Characterization of Lanthanide Complexes for Use as Contrast Agents for Magnetic Resonance Imaging. PMC. Retrieved from [Link]

-

Wang, L., et al. (2025). Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids. MDPI. Retrieved from [Link]

-

Drake, S. R., et al. (1993). Lanthanide β-diketonate glyme complexes exhibiting unusual co-ordination modes. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]

-

ResearchGate. (2025). Paramagnetic NMR Lanthanide Induced Shifts for Extracting Solution Structures. Retrieved from [Link]

-

Varghese, B., et al. (2008). One-, two-, and three-dimensional arrays of Eu3+-4,4,5,5,5-pentafluoro-1-(naphthalen-2-yl)pentane-1,3-dione complexes: synthesis, crystal structure and photophysical properties. PubMed. Retrieved from [Link]

-

Zhang, J., et al. (2021). Bioconjugates of versatile β-diketonate–lanthanide complexes as probes for time-gated luminescence and magnetic resonance imaging of cancer cells in vitro and in vivo. Journal of Materials Chemistry B. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Paramagnetic NMR Spectroscopy as a Tool for Studying the Electronic Structures of Lanthanide and Transition Metal Complexes [ineosopen.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Preparation, Purification, and Characterization of Lanthanide Complexes for Use as Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. One-, two-, and three-dimensional arrays of Eu3+-4,4,5,5,5-pentafluoro-1-(naphthalen-2-yl)pentane-1,3-dione complexes: synthesis, crystal structure and photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Lanthanide β-diketonate glyme complexes exhibiting unusual co-ordination modes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Bioconjugates of versatile β-diketonate–lanthanide complexes as probes for time-gated luminescence and magnetic resonance imaging of cancer cells in vitro and in vivo - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 18. Preclinical comparison of (radio)lanthanides using mass spectrometry and nuclear imaging techniques: biodistribution of lanthanide-based tumor-targeting agents and lanthanides in ionic form - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characterization of 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione: Melting and Boiling Point Analysis

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction to 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione

4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione belongs to the class of β-diketones, a versatile scaffold in organic synthesis and medicinal chemistry. The presence of a terminal pentafluoroethyl group and a phenyl ring imparts unique electronic and steric properties. The acidity of the central methylene protons and the potential for keto-enol tautomerism make it a valuable ligand for metal coordination and a precursor for heterocyclic synthesis. In drug development, the incorporation of fluorine often enhances metabolic stability, binding affinity, and lipophilicity.[1][2] A thorough understanding of its fundamental physical properties, such as melting and boiling points, is a non-negotiable prerequisite for its purification, handling, and formulation.

Theoretical Considerations: Structural Influence on Thermal Properties

The melting and boiling points of a molecule are dictated by the strength of its intermolecular forces.[3] For 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione, several structural features are critical:

-

Molecular Weight and Size: With a molecular formula of C₁₁H₇F₅O₂ and a molecular weight of 266.16 g/mol , the compound is of considerable size, which contributes to significant London dispersion forces.[4]

-

Fluorination: The highly electronegative fluorine atoms on the terminal ethyl group create strong dipoles. While extensive fluorination can sometimes weaken intermolecular forces compared to hydrocarbon analogs, the presence of the polar dione functionality suggests that dipole-dipole interactions will be a major contributor to elevating the boiling point.[1]

-

Keto-Enol Tautomerism: Like most β-diketones, this compound likely exists as an equilibrium mixture of its keto and enol forms. The enol tautomer can form strong intramolecular hydrogen bonds, which would decrease its interaction with other molecules, potentially lowering the boiling point. However, it also allows for intermolecular hydrogen bonding, which would increase it. The predominant effect depends on the specific molecular packing and solvent environment.

-

Phenyl Group: The planar phenyl ring allows for π-π stacking interactions between molecules, particularly in the solid state, which would be expected to increase the melting point.

Given these factors, the compound is expected to be a solid or a high-boiling liquid at room temperature. For context, a structurally simpler related compound, 4,4,5,5,5-pentafluoro-1-pentanol (CAS 148043-73-6), has a reported boiling point of 133-135 °C and a melting point of -78 °C.[5][6] The addition of the phenyl dione moiety in the target compound would be expected to significantly increase both of these values due to increased molecular weight, polarity, and potential for π-stacking.

PART 1: Experimental Determination of Melting Point

The melting point is a critical indicator of a compound's purity.[7] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[7] The capillary method is the most common and reliable technique for this determination.[8]

Protocol 1: Melting Point Determination via Capillary Method

This protocol outlines the standard procedure using a modern digital melting point apparatus.

Methodology:

-

Sample Preparation:

-

Ensure the sample of 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione is completely dry and finely powdered.

-

Place a small amount of the powdered sample onto a clean, dry surface.

-

Gently press the open end of a glass capillary tube into the powder until a small amount (1-2 mm) of the sample is packed into the bottom.[9]

-

Tap the sealed end of the capillary on a hard surface to compact the sample at the bottom.

-

-

Apparatus Setup & Measurement:

-

Insert the packed capillary tube into the designated slot in the melting point apparatus.

-

Set the apparatus to a rapid heating rate to obtain an approximate melting point. This provides a target range for a more accurate measurement.[7]

-

Allow the apparatus to cool.

-

Prepare a new capillary and set the apparatus to heat rapidly to about 15-20°C below the approximate melting point found in the previous step.

-

Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

-

Data Recording:

-

Observe the sample through the viewing lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last solid crystal melts completely.

-

The melting point is reported as the range T₁ - T₂.

-

Perform the measurement in triplicate to ensure reproducibility.

-

Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination.

PART 2: Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[10] It is a key physical constant for volatile compounds and is essential for purification by distillation.[11] For small sample volumes, the micro-boiling point (Siwoloboff) method is highly effective.[12]

Protocol 2: Micro-Boiling Point Determination

This method is ideal when only a small quantity of the substance is available.

Methodology:

-

Apparatus Assembly:

-

Place a few milliliters of the liquid sample into a small test tube.

-

Take a melting point capillary tube and seal one end using a flame.

-

Place the sealed capillary tube into the test tube with the open end down.[13]

-

Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Clamp the assembly to a ring stand and immerse it in a heating bath (e.g., paraffin oil), ensuring the sample is below the oil level.[14]

-

-

Heating and Observation:

-

Begin heating the bath gently while stirring to ensure uniform temperature distribution.[10]

-

As the temperature rises, air trapped in the capillary will slowly bubble out.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[12]

-

-

Data Recording:

-

Note the temperature when this rapid stream of bubbles is observed, then turn off the heat.

-

The liquid will begin to cool, and the bubbling will slow and then stop.

-

The exact boiling point is the temperature at which the liquid is drawn up into the capillary tube.[12]

-

Record this temperature.

-

Repeat the procedure to confirm the value.

-

Workflow for Micro-Boiling Point Determination

Sources

- 1. mce502.html [sas.upenn.edu]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. quora.com [quora.com]

- 4. 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4,4,5,5,5-Pentafluoro-1-pentanol (PFP) — Valliscor [valliscor.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. westlab.com [westlab.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. vernier.com [vernier.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 14. cdn.juniata.edu [cdn.juniata.edu]

hydrophobicity of phenyl-containing fluorinated beta-diketones

The Hydrophobic Paradigm of Phenyl-Containing Fluorinated -Diketones: Mechanisms, Partitioning, and Applications in Extraction and Drug Development

Executive Summary

Phenyl-containing fluorinated

Structural Anatomy and the Causality of Hydrophobicity

The core functionality of a

-

The Fluorinated Tail (e.g.,

): Fluorine's intense electron-withdrawing nature pulls electron density away from the enolic oxygen. This inductive effect significantly lowers the -

The Phenyl Ring: While the fluorinated tail increases acidity and volatility, the phenyl ring provides massive hydrophobic bulk. It drives the partition coefficient (

) upward by maximizing favorable

When these molecules chelate a metal ion, they neutralize its charge. The outward-facing phenyl and trifluoromethyl groups create a highly hydrophobic shell around the metal core, forcing the entire complex to partition out of the aqueous phase and into an organic solvent or micellar locus[2].

Structural causality of hydrophobicity in phenyl-fluorinated β-diketones.

Thermodynamics of Partitioning and Synergistic Extraction

In solvent extraction, the distribution ratio (

The Causality of Synergism: A critical challenge in extracting highly hydrated ions (like

TOPO binds to the metal-HBTA complex, rendering the outer surface entirely lipophilic. This synergistic effect dramatically increases the distribution ratio. For instance, the co-extraction system of HBTA/TOPO has been proven to extract lithium from oil and gas field water with up to 98% efficiency[5]. Furthermore, in room-temperature ionic liquid (RTIL) systems, the high hydrophobicity of anions like

Pharmacokinetics and Drug Development Implications

Beyond metallurgy, the hydrophobicity of fluorinated

-

Receptor Probing: The trifluorinated keto-enol (TFKE) chemical equilibrium is exquisitely sensitive to microenvironmental changes. This variability in the

NMR signal is leveraged as a novel strategy to probe G-protein-coupled receptor (GPCR) domain rotations and conformational transitions upon ligand binding[7]. -

Lipinski's Rule of Five: While hydrophobicity is necessary for membrane transit, it must be carefully calibrated. Over-engineering the lipophilic bulk can result in a partition coefficient (

) exceeding 5. This violates Lipinski's Rule of Five, potentially leading to poor aqueous solubility and high toxicity, thereby disqualifying the compound as a viable oral drug candidate[8].

Quantitative Data: Hydrophobicity and Extraction Metrics

To contextualize the performance of phenyl-containing fluorinated

| Parameter | Benzoyltrifluoroacetone (HBTA) | Non-Fluorinated Analog (e.g., Acetylacetone) | Impact on System |

| Enolic | ~ 6.0 - 6.5 | ~ 8.9 | Lower |

| Partition Coefficient ( | High (> 3.0) | Low (~ 0.2) | Drives the complex into the hydrophobic organic phase or lipid bilayer. |

| Hydration State (w/ Lanthanides) | Low (Often | High (~ 2 to 3) | Reduced hydration massively increases lipophilicity and extraction efficiency. |

| Synergistic Extraction Efficiency (Li | Up to 98% (with TOPO) | Poor / Negligible | TOPO displaces residual water, maximizing the hydrophobic shell. |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, ensuring that each step provides measurable feedback before proceeding to the next.

Synergistic liquid-liquid extraction workflow utilizing HBTA and TOPO.

Protocol 1: Synergistic Liquid-Liquid Extraction of Lithium (HBTA/TOPO)

Rationale: Saponification of the organic phase is a critical causal step. HBTA is a weak acid; converting it to its sodium salt (NaBTA) at the aqueous-organic interface facilitates rapid, thermodynamically favorable ion exchange with

-

Organic Phase Preparation: Dissolve 0.15 mol/L HBTA and 0.15 mol/L TOPO in a non-polar hydrocarbon diluent (e.g., kerosene). The low dielectric constant of kerosene perfectly complements the high hydrophobicity of the extractants[3][5].

-

Saponification: Contact the organic phase with a 2 mol/L NaOH solution to achieve 100% saponification of HBTA. Validation: Verify completion via pH stabilization of the aqueous raffinate[5].

-

Extraction: Mix the saponified organic phase with the lithium-containing aqueous phase (e.g., brine or field water) at an Organic/Aqueous (O/A) volume ratio of 1:1. Oscillate for 6 minutes to ensure equilibrium is reached[5].

-

Phase Separation & Analysis: Allow the phases to separate. The extreme hydrophobicity of the Li-HBTA-TOPO complex ensures its migration to the upper organic layer. Validation: Calculate the distribution ratio (

) via ICP-OES analysis of the depleted aqueous phase[5]. -

Back-Extraction (Stripping): Contact the loaded organic phase with 75 mL of 6 mol/L HCl. The high proton concentration protonates the HBTA, breaking the chelate and releasing

back into a clean aqueous phase for recovery[5].

Protocol 2: Determination of Partition Coefficients via HILIC

Rationale: Traditional shake-flask methods for highly hydrophobic compounds (

-

Stationary Phase Selection: Utilize an ethylene bridged hybrid silica column, which offers excellent stability and dual retention modes[9].

-

Mobile Phase Calibration: Prepare a buffered mobile phase (e.g., acetonitrile/water) with varying organic modifier content and salt concentrations to establish a retention baseline[9].

-

Elution & Quantification: Inject the fluorinated

-diketone sample. Under isocratic elution conditions, record the retention time. -

Log P Calculation: Correlate the capacity factor (

) of the analyte against a calibration curve generated from reference compounds with known partition coefficients.

References

-

"Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings" - ResearchGate. 7

-

"US7211440B2 - Dissociative fluorescence enhancement assay" - Google Patents. 1

-

"Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms" - PMC. 3

-

"Articles List - Advanced Journal of Chemistry, Section A" - AJChem-A. 8

-

"Extractability and Solubilization Locus of Six β-Diketones and Their Iron(III) Complexes in Triton X-100 Micellar Solutions" - ACS Publications. 2

-

"Effect of Ionic Liquid on the Extraction of Lanthanides(III) from Nitric Acid Solutions with Phosphoryl-Containing Podands" - ResearchGate. 6

-

"Fluorinated β-Diketones for the Extraction of Lanthanide Ions: Photophysical Properties and Hydration Numbers" - ResearchGate. 4

-

"Hydrophilic interaction liquid chromatography for separation and quantification of selected room-temperature ionic liquids" - ResearchGate. 9

-

"Influence Mechanism of Coexisting Ions on the Extraction Efficiency of Lithium from Oil and Gas Field Water" - MDPI. 5

Sources

- 1. US7211440B2 - Dissociative fluorescence enhancement assay - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ajchem-a.com [ajchem-a.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

synthesis procedure for 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione via Claisen condensation

Application Note: Scalable Synthesis of 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione via Claisen Condensation

Executive Summary

This technical guide details the synthesis of 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione (often abbreviated as H(PFP) or similar fluorinated

The protocol utilizes a Claisen condensation between acetophenone and ethyl pentafluoropropionate. Unlike standard hydrocarbon condensations, the introduction of the perfluoroethyl (

Strategic Rationale & Mechanism

Why Claisen Condensation?

The Claisen condensation is the gold standard for constructing 1,3-dicarbonyl scaffolds. For this specific target, the reaction is driven by thermodynamics. The presence of the electron-withdrawing

Mechanistic Pathway

-

Enolization: Sodium methoxide (NaOMe) deprotonates the

-carbon of acetophenone. -

Nucleophilic Attack: The acetophenone enolate attacks the carbonyl carbon of ethyl pentafluoropropionate.

-

Elimination: Ethoxide is eliminated, forming the 1,3-diketone.

-

Deprotonation (Driving Force): The base immediately deprotonates the methylene position (between the two carbonyls). This position is highly acidic (

) due to the inductive effect of the fluorine atoms. This irreversible step drives the equilibrium forward. -

Acid Hydrolysis: Final workup with HCl protonates the salt to yield the neutral

-diketone.

Experimental Protocol

Materials & Stoichiometry

Note: Anhydrous conditions are non-negotiable. Water destroys the base and hydrolyzes the fluorinated ester.

| Component | Reagent | Role | Equiv.[1][2][3][4][5][6] | MW ( g/mol ) | Notes |

| A | Acetophenone | Nucleophile | 1.0 | 120.15 | Dry, distilled if yellow. |

| B | Ethyl pentafluoropropionate | Electrophile | 1.1 | 192.08 | Volatile. Handle in hood. |

| C | Sodium Methoxide (NaOMe) | Base | 1.2 | 54.02 | Use dry powder or freshly prepared. |

| D | Diethyl Ether (or THF) | Solvent | N/A | 74.12 | Must be anhydrous (Na/Benzophenone distilled). |

| E | HCl (3M) | Quench | Excess | 36.46 | For acidification. |

Step-by-Step Procedure

Phase 1: Setup & Enolization

-

Apparatus: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

-

Solvent Charge: Under nitrogen flow, add Sodium Methoxide (1.2 equiv) to the flask followed by anhydrous Diethyl Ether (approx. 5 mL per mmol of substrate).

-

Expert Tip: If using THF, cool to 0°C initially to control exotherm. Ether is preferred for easier workup of this specific compound.

-

-

Ketone Addition: Add Acetophenone (1.0 equiv) dropwise to the stirred suspension over 15 minutes.

-

Observation: The solution may turn slightly yellow/turbid as the enolate forms. Stir at room temperature for 30 minutes to ensure complete deprotonation.

-

Phase 2: Condensation 4. Ester Addition: Charge the addition funnel with Ethyl pentafluoropropionate (1.1 equiv) dissolved in a small amount of ether. 5. Reaction: Add the ester solution dropwise over 30–45 minutes.

- Caution: The reaction is exothermic. Maintain a gentle reflux or control temp with a water bath if it becomes too vigorous.

- Completion: After addition, stir at room temperature for 1 hour, then heat to reflux for 2–3 hours.

- Endpoint: The reaction mixture usually precipitates a thick, pasty solid (the sodium salt of the diketone).

Phase 3: Workup & Isolation 7. Quench: Cool the mixture to room temperature. Pour the reaction mass into a beaker containing a mixture of ice and 3M HCl (approx. 200 mL).

- Critical Step: The pH must be < 2. The fluorinated diketone is acidic; insufficient acid will leave it as a water-soluble salt.

- Extraction: Transfer to a separatory funnel. Separate the organic layer.[3][4][7] Extract the aqueous layer 2x with Diethyl Ether.

- Washing: Combine organic layers and wash with brine (sat. NaCl).

- Drying: Dry over anhydrous

Phase 4: Purification 11. Recrystallization: The crude residue is typically a low-melting solid or oil. Recrystallize from hot Ethanol/Water (9:1) or Hexane .

- Alternative: For high-purity applications (CVD precursors), sublimation under vacuum (0.1 mmHg, 60-80°C) is the preferred purification method.

Workflow Visualization

Quality Control & Characterization

The product exists in equilibrium between keto and enol forms, with the enol form often predominating due to the stabilization by the perfluoroalkyl group and conjugation.

| Technique | Expected Signal | Interpretation |

| 1H NMR | Methine proton ( | |

| 1H NMR | Enolic -OH proton (intramolecular H-bond). | |

| 19F NMR | Characteristic | |

| IR | 1600-1620 | Broad carbonyl/enol stretch (chelated). |

| Appearance | White crystalline solid | MP approx 40-50°C (varies by purity). |

Troubleshooting & Safety

-

Low Yield: Usually caused by moisture in the solvent or old NaOMe. The fluorinated ester hydrolyzes rapidly to pentafluoropropionic acid, which kills the base. Solution: Use freshly distilled solvents and open a new bottle of NaOMe.

-

Oily Product: If the product refuses to crystallize, it may contain unreacted acetophenone. Solution: High-vacuum drying or steam distillation can remove excess acetophenone.

-

Corrosion: The fluorinated diketone and its byproducts can release HF traces if decomposed thermally. Use glass or Teflon-lined equipment.

References

-

Eisentraut, K. J., & Sievers, R. E. (1965).[1][8] Volatile Rare Earth Chelates. Journal of the American Chemical Society, 87(22), 5254–5256. Link

-

Meshkova, S. B. (2000). The dependence of the luminescence intensity of lanthanide complexes with

-diketones on the ligand structure. Journal of Fluorescence, 10(4), 333-337. Link -

Binnemans, K. (2005). Rare-Earth Beta-Diketonates. Handbook on the Physics and Chemistry of Rare Earths, Vol 35, 107-272. Link

Sources

Application Note: Synthesis and Photophysical Optimization of Lanthanide Complexes using 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione (HPPD)

Executive Summary

The development of highly luminescent lanthanide (Ln³⁺) coordination complexes is a critical frontier in the design of organic light-emitting diodes (OLEDs), advanced bioimaging contrast agents, and optical amplifiers[1]. Because f-f electronic transitions in lanthanides are parity-forbidden (Laporte rule), direct excitation of the metal center is highly inefficient. To circumvent this, strongly absorbing organic chromophores—such as

This protocol details the synthesis and characterization of lanthanide complexes utilizing 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione (HPPD) . By employing a highly fluorinated ligand and an ancillary nitrogen-donor ligand (1,10-phenanthroline), this methodology provides a self-validating framework for generating complexes with exceptional quantum yields and prolonged luminescence lifetimes.

Mechanistic Rationale: The Antenna Effect & Fluorination Causality

As an Application Scientist, it is crucial to understand why HPPD is selected over standard non-fluorinated ligands (like acetylacetone or benzoylacetone) rather than simply executing the synthesis. The superiority of HPPD is governed by three distinct photophysical phenomena:

-

Mitigation of Multiphonon Relaxation: High-frequency C-H vibrational oscillators (~3000 cm⁻¹) in standard ligands act as energy sinks, bridging the gap between the Ln³⁺ excited state and its ground state, thereby causing non-radiative decay. Replacing C-H bonds with lower-frequency C-F bonds (~1000 cm⁻¹) requires significantly more phonons to bridge this energy gap, exponentially suppressing non-radiative quenching[3].

-

The Heavy Atom Effect: The dense electron clouds of the five fluorine atoms on the pentafluoroethyl (-C₂F₅) group enhance spin-orbit coupling. This accelerates the Intersystem Crossing (ISC) rate from the ligand’s excited singlet state (S₁) to its triplet state (T₁), which is a prerequisite for energy transfer to the lanthanide ion[3].

-

Steric Shielding: The bulky -C₂F₅ moiety provides steric hindrance that helps shield the inner coordination sphere of the lanthanide from solvent molecules (e.g., H₂O), which are notorious quenchers of Ln³⁺ luminescence[4].

Fig 1: Jablonski diagram illustrating the Antenna Effect and fluorination causality.

Reagents and Materials

-

Ligand Precursors: Acetophenone (99%), Ethyl 2,2,3,3,3-pentafluoropropanoate (99%).

-

Metal Salts: Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O, 99.99%) or Terbium(III) nitrate hexahydrate.

-

Bases & Ancillary Ligands: Sodium hydride (NaH, 60% dispersion in mineral oil), Sodium hydroxide (NaOH), 1,10-phenanthroline (phen, 99%).

-

Solvents: Anhydrous tetrahydrofuran (THF), absolute ethanol, diethyl ether, distilled water.

Experimental Methodologies

Fig 2: Step-by-step synthetic workflow for isolating highly luminescent Ln-HPPD complexes.

Protocol A: Synthesis of the HPPD Ligand

Causality Note: A Claisen condensation is utilized here to form the 1,3-diketone core. NaH is chosen as a strong, non-nucleophilic base to quantitatively generate the enolate of acetophenone without initiating side-reactions with the highly electrophilic fluorinated ester.

-

Enolate Formation: Suspend 1.2 equivalents of NaH in 50 mL of anhydrous THF under an inert Argon atmosphere at 0 °C.

-

Condensation: Prepare a mixture of acetophenone (1.0 eq) and ethyl 2,2,3,3,3-pentafluoropropanoate (1.1 eq) in 20 mL THF. Add this mixture dropwise to the NaH suspension over 30 minutes to control the exothermic evolution of H₂ gas.

-

Propagation: Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quenching & Extraction: Carefully quench the reaction with 1M HCl until the pH reaches ~3 (precipitating the neutral diketone). Extract the aqueous layer with diethyl ether (3 × 30 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and evaporate the solvent. Recrystallize the crude product from an ethanol/water mixture to yield pure HPPD[3].

Protocol B: Synthesis of the Homoleptic Complex[Ln(PPD)₃(H₂O)₂]

-

Deprotonation: Dissolve 3.0 equivalents of HPPD in 20 mL of absolute ethanol. Add 3.0 equivalents of 1M NaOH dropwise. Causality: NaOH deprotonates the enolic proton, transforming HPPD into a highly nucleophilic bidentate chelator.

-

Chelation: Dissolve 1.0 equivalent of Eu(NO₃)₃·6H₂O in 5 mL of distilled water. Add this dropwise to the ligand solution under vigorous stirring.

-

Isolation: A precipitate will form immediately. Stir for 2 hours at room temperature to ensure thermodynamic completion. Filter the precipitate, wash with cold ethanol, and dry under vacuum at 60 °C[3].

Protocol C: Synthesis of the Ternary Complex [Ln(PPD)₃(phen)]

Causality Note: The homoleptic complex retains two water molecules in its inner coordination sphere to satisfy the lanthanide's high coordination number (typically 8-9). Because O-H oscillators quench luminescence, 1,10-phenanthroline is introduced to thermodynamically displace these water molecules, forming a highly rigid, anhydrous ternary complex[2].

-

Displacement: Dissolve 1.0 equivalent of [Ln(PPD)₃(H₂O)₂] in 15 mL of hot ethanol. Add 1.0 equivalent of 1,10-phenanthroline dissolved in 5 mL of ethanol.

-

Reflux: Heat the mixture to reflux (78 °C) for 3 hours.

-

Crystallization: Allow the solution to cool slowly to room temperature. Slow evaporation over 24-48 hours will yield highly crystalline, luminescent [Ln(PPD)₃(phen)].

Quantitative Data Presentation

The synergistic effect of increasing the fluorination chain length and displacing coordinated water is clearly demonstrated in the photophysical parameters. The table below summarizes the expected enhancements when transitioning from non-fluorinated precursors to the optimized ternary HPPD system.

Table 1: Comparative Photophysical Properties of Europium(III)

| Complex | Ligand Fluorination | Ancillary Ligand | Quantum Yield ( | Lifetime ( | Primary Emission Peak |

| [Eu(BA)₃(H₂O)₂] | None (Benzoylacetone) | H₂O | < 5% | ~ 0.15 | 612 nm (⁵D₀ → ⁷F₂) |

| [Eu(BTFA)₃(H₂O)₂] | -CF₃ (3F) | H₂O | ~ 15% | ~ 0.25 | 614 nm (⁵D₀ → ⁷F₂) |

| [Eu(PPD)₃(H₂O)₂] | -C₂F₅ (5F) | H₂O | ~ 28% | ~ 0.45 | 615 nm (⁵D₀ → ⁷F₂) |

| [Eu(PPD)₃(phen)] | -C₂F₅ (5F) | Phenanthroline | > 65% | > 1.00 | 615 nm (⁵D₀ → ⁷F₂) |

Data represents generalized benchmark values derived from standard lanthanide photophysical characterizations to illustrate the causality of structural modifications[3],[1].

Self-Validating Systems & Quality Control

To ensure the integrity of the protocol without relying solely on advanced instrumentation (e.g., time-resolved fluorometry), the following self-validating checkpoints must be observed:

-

Visual Luminescence Check (The "Switch" Test): Upon completion of Protocol C, place the dry powder under a standard 365 nm UV TLC lamp. A successful synthesis of [Eu(PPD)₃(phen)] will yield a blindingly bright, monochromatic red emission. If the emission is weak or pinkish, it indicates incomplete displacement of water molecules.

-

FT-IR Spectroscopic Validation: The success of the chelation (Protocol B) can be instantly verified via IR spectroscopy. The strong C=O stretching frequency of the free HPPD ligand (~1600 cm⁻¹) will shift to a lower frequency (~1580 cm⁻¹) upon coordination to the heavy Ln³⁺ metal center due to the weakening of the carbonyl double bond.

-

Troubleshooting Quenching: If the quantum yield remains low despite successful phenanthroline coordination, suspect solvent impurities. Re-run Protocol C using strictly anhydrous dichloromethane (DCM) instead of ethanol to prevent any competitive hydrogen bonding in the outer coordination sphere.

References

-

Ajith Prasad K, Devika Venu J. "Study On The Heavy Atom Effect Of Fluorine On The Photophysical Properties Of Eu (Iii) In Antenna Complexes". International Journal of Current Science. 3

-

Bünzli, J.-C. G. (2010). "Lanthanide luminescence for biomedical analyses and imaging". Chemical Reviews, 110(5), 2729-2755. 5

-

Eliseeva, S. V., & Bünzli, J.-C. G. (2010). "Lanthanide luminescence for functional materials and bio-sciences". Chemical Society Reviews, 39(1), 189-227. 1

-

"Slow magnetic relaxation and luminescence properties in β-diketonate lanthanide(III) complexes. Preparation of Eu(III) and Yb(III) OLED devices". RSC Advances. 2

Sources

- 1. Lanthanide luminescence for functional materials and bio-sciences - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Slow magnetic relaxation and luminescence properties in β-diketonate lanthanide( iii ) complexes. Preparation of Eu( iii ) and Yb( iii ) OLED devices ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00902A [pubs.rsc.org]

- 3. rjpn.org [rjpn.org]

- 4. Lanthanide luminescence for biomedical analyses and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lanthanide luminescence for biomedical analyses and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Metal Extraction using 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione (PFPP)

Topic: Advanced Chelation & Supercritical Extraction using 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione (PFPP) Content Type: Application Note & Protocol Guide Audience: Senior Chemists, Nuclear Waste Specialists, and Process Engineers.

Executive Summary

This guide details the application of 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione (PFPP) , a specialized fluorinated

PFPP distinguishes itself via its pentafluoroethyl (

Chemical Profile & Mechanism[1][2]

Physicochemical Properties[3]

-

IUPAC Name: 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione[1][2]

-

Abbreviation: PFPP (or HPPD in some lanthanide literature)

-

Molecular Formula:

-

MW: 266.16 g/mol

-

Key Functional Group:

-diketone core with a perfluoroethyl electron-withdrawing group.

Mechanism of Chelation

PFPP operates via keto-enol tautomerism . In solution, the electron-withdrawing effect of the

The Fluorine Advantage:

-

Acidity: The

group lowers the -

-philicity:

Figure 1: Chelation pathway of PFPP transforming a hydrophilic metal ion into a lipophilic, scCO2-soluble complex.

Experimental Protocols

Protocol A: Synthesis of PFPP (If commercial stock is unavailable)

Rationale: Commercial availability can be sporadic. High purity (>99%) is critical for analytical applications.

Reagents: Acetophenone, Ethyl pentafluoropropionate, Sodium hydride (NaH), Dry Ether/THF. Safety: NaH is pyrophoric. Perform under Nitrogen/Argon.

-

Preparation: Suspend NaH (1.1 eq) in dry ether at 0°C under inert atmosphere.

-

Addition: Mix Acetophenone (1.0 eq) and Ethyl pentafluoropropionate (1.1 eq). Add dropwise to the NaH suspension.

-

Reaction: Stir at room temperature for 12–18 hours. The solution will turn yellow/orange (enolate formation).

-

Quench: Carefully add dilute HCl to acidify (pH < 2). The ligand will precipitate or separate as an oil.

-

Purification: Extract with ether, dry over

, and remove solvent. Recrystallize from hexane or distill under reduced pressure.-

Validation: Confirm structure via NMR (

signals are distinct) and GC-MS.

-

Protocol B: Supercritical Extraction of Heavy Metals

Rationale: This is the primary application for PFPP. Direct extraction of ions by

Target Analytes: Uranium (

1. Reagent Setup

-

Chelator: PFPP (dissolved in methanol or loaded directly into the extraction vessel).

-

Synergist: Tributyl phosphate (TBP) or TOPO.

-

Note: Lanthanides often coordinate water molecules even when chelated (

). This hydration shell reduces solubility. TBP displaces water, forming a lipophilic adduct (

-

2. Extraction Workflow

| Parameter | Setting | Reason |

| Pressure | 15 – 25 MPa (150–250 bar) | Ensures |

| Temperature | 40°C – 60°C | Balances volatility with complex stability. |

| Modifier | 5% Methanol (optional) | Increases polarity for initial metal desorption from matrix. |

| Time | 30 – 60 min static, 30 min dynamic | Static allows complex formation; dynamic flushes the complex. |

3. Step-by-Step Procedure

-

Sample Prep: Weigh 1.0 g of solid matrix (e.g., contaminated soil, filter paper) into the SFE vessel.

-

Ligand Loading: Add PFPP (molar ratio 50:1 relative to metal) and TBP (molar ratio 10:1) directly to the cell or via a modifier pump.

-

Pressurization: Heat vessel to 60°C. Pressurize with

to 20 MPa. -

Static Extraction: Hold for 45 minutes. The PFPP diffuses into the matrix, chelates the metal, and the TBP displaces hydration water.

-

Dynamic Extraction: Open the outlet restrictor. Flow fresh

at 2 mL/min. Collect the extract in a trap solvent (e.g., Chloroform or dilute -

Analysis: Analyze the trap solution via ICP-MS or UV-Vis.

Figure 2: Supercritical Fluid Extraction workflow using PFPP.

Protocol C: Liquid-Liquid Extraction (LLE) for Analytical Pre-concentration

Rationale: For labs without SFE equipment, PFPP is an excellent extractant for concentrating trace metals from aqueous solutions into organic solvents (Chloroform/Benzene) for spectroscopic analysis.

-

Aqueous Phase: Adjust sample (10 mL) pH to 4.5–5.5 using Acetate buffer.

-

Critical: If pH is too low (<2), the enolate won't form. If too high (>8), metal hydroxides precipitate.

-

-

Organic Phase: Dissolve 0.1 M PFPP in Chloroform (

). -

Extraction: Mix phases 1:1 in a separatory funnel. Shake vigorously for 5 minutes.

-

Separation: Allow phases to settle. Collect the organic (lower) layer.

-

Detection:

-

UV-Vis: The Metal-PFPP complex often has a distinct absorbance shift compared to the free ligand.

-

Luminescence: For Europium (

), excite at ~340 nm (ligand absorption) and monitor emission at 613 nm (red). PFPP acts as an "antenna," absorbing UV and transferring energy to the Europium ion.

-

Performance Data & Validation

Comparative Extraction Efficiency (Indium Extraction)

Data synthesized from comparative fluorinated ligand studies (e.g., TTA vs. PFPP analogs).

| Chelating Agent | Fluorine Group | Synergist Required? | Extraction Efficiency (%) in scCO2 |

| Acetylacetone (AcAc) | None ( | Yes | < 10% (Poor solubility) |

| TTA | Trifluoro ( | Yes | 65 - 75% |

| PFPP | Pentafluoro ( | Yes (for kinetics) | > 90% |

Troubleshooting Guide

-

Issue: Low extraction yield.

-

Issue: Ligand degradation.

References

-

Supercritical fluid extraction of lanthanides and actinides

-diketone. Analytical Chemistry. [Link][6][7] -

Effect of Various Chelating Agents on Supercritical Carbon Dioxide Extraction of Indium(III) Ions. Journal of Hazardous Materials. [Link]

-

Synthesis and Photophysical Studies of Europium Complexes with Fluorin

-Diketones. Research Journal of Pharmacy and Technology. [Link] -

Solubility and Interactions of

-diketones in Supercritical -

1H, 13C, and 19F NMR studies on molecular interactions of CO2 with beta-diketones. Journal of Supercritical Fluids. [Link]

Sources

- 1. living-future-oceania.org [living-future-oceania.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Chelating Polymers for Targeted Decontamination of Actinides: Application of PEI-MP to Hydroxyapatite-Th(IV) - PubMed [pubmed.ncbi.nlm.nih.gov]